molecular formula C22H17NO5S B2865241 Methyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 921873-55-4

Methyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2865241
CAS RN: 921873-55-4
M. Wt: 407.44
InChI Key: VVLJGNCEHGJXDG-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings .


Chemical Reactions Analysis

The synthesis of benzofuran derivatives often involves reactions such as Friedel-alkylation and subsequent intramolecular lactonization .


Physical And Chemical Properties Analysis

Benzofuran and its derivatives have versatile physicochemical properties, which make them an important basis for medicinal chemistry .

Scientific Research Applications

Drug Development

This compound’s unique structure allows for exploration in drug development, particularly in the design of new pharmacophores. Benzofuran derivatives have been recognized for their potential in creating novel therapeutic agents due to their diverse biological activities . The compound’s ability to interact with various biological targets can be harnessed to develop drugs with specific actions, such as kinase inhibitors or receptor antagonists.

Anticancer Research

Benzofuran derivatives, including those similar to Methyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, have shown promise in anticancer research. They have been used to synthesize compounds with potential anticancer activity, with studies focusing on their structure-activity relationship to optimize their therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the synthesis of new derivatives with enhanced biological activities. The benzofuran core is a common feature in many biologically active molecules and is used to create new entities that can lead to improved treatments for various diseases .

Biological Studies

The compound’s benzofuran moiety is of particular interest in biological studies due to its presence in many natural products with significant bioactivities. Research has focused on the synthesis of benzofuran derivatives and evaluating their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Antimicrobial Activity

Benzofuran derivatives have been explored for their antimicrobial properties. The structural complexity of Methyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate allows for the investigation of its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .

Chemical Synthesis

The compound is also significant in the field of chemical synthesis. It can be used to develop novel methods for constructing benzofuran rings, which are challenging to prepare. These methods can lead to the synthesis of complex polycyclic benzofuran compounds with potential applications in various fields .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzofuran derivatives have been found to exhibit significant biological activities, which make them potential candidates for drug development .

Future Directions

Given their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the synthesis of new benzofuran derivatives and their potential applications in medicine.

properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-26-16-10-6-9-14-11-17(28-19(14)16)21(24)23-15-12-18(13-7-4-3-5-8-13)29-20(15)22(25)27-2/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJGNCEHGJXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

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